molecular formula C11H10ClN B1347593 2-Chloro-4,8-dimethylquinoline CAS No. 3913-17-5

2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593
CAS No.: 3913-17-5
M. Wt: 191.65 g/mol
InChI Key: UAKXMKQZURGJKF-UHFFFAOYSA-N
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Description

2-Chloro-4,8-dimethylquinoline: is an organic compound with the molecular formula C11H10ClN . It belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and eighth positions on the quinoline ring. It is a solid at room temperature with a melting point of approximately 65-67°C .

Scientific Research Applications

2-Chloro-4,8-dimethylquinoline has several applications in scientific research:

Safety and Hazards

2-Chloro-4,8-dimethylquinoline is associated with certain hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,8-dimethylquinoline can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions .

Another method involves the cyclization of 2-chloroaniline with acetone in the presence of a catalyst like copper powder. The reaction mixture is heated to reflux, and the product is isolated through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

Major Products:

    Substitution: 2-Amino-4,8-dimethylquinoline or 2-Thio-4,8-dimethylquinoline.

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 2-Chloro-4,8-dimethyltetrahydroquinoline.

Mechanism of Action

The mechanism of action of 2-Chloro-4,8-dimethylquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes. The chlorine atom and methyl groups may enhance its binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4,8-dimethylquinoline is unique due to the specific positioning of the chlorine atom and methyl groups, which can influence its reactivity and biological activity. The presence of the chlorine atom at the second position makes it a valuable intermediate for further chemical modifications and enhances its potential as a pharmaceutical precursor .

Properties

IUPAC Name

2-chloro-4,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXMKQZURGJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959934
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-17-5
Record name 3913-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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